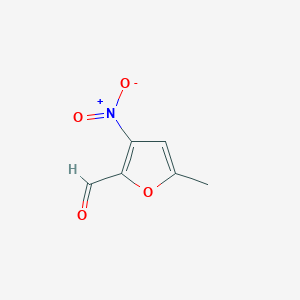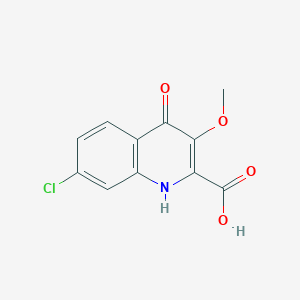
7-Chloro-4-hydroxy-3-methoxyquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid is a quinoline derivative known for its significant pharmaceutical and biological activities. This compound is part of the broader class of quinolines, which are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid typically involves the Pfitzinger reaction, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of isatin with a methoxy-substituted aniline in the presence of a base, followed by chlorination and subsequent hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis and ionic liquid-mediated reactions to enhance yield and reduce reaction time. These methods are preferred due to their efficiency and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure
Wirkmechanismus
The mechanism of action of 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it an effective antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: Known for their antimicrobial and antifungal activities.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluoroquinolone with potent antibacterial properties
Uniqueness: 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid stands out due to its unique combination of chloro, hydroxy, and methoxy substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial applications .
Eigenschaften
Molekularformel |
C11H8ClNO4 |
|---|---|
Molekulargewicht |
253.64 g/mol |
IUPAC-Name |
7-chloro-3-methoxy-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4/c1-17-10-8(11(15)16)13-7-4-5(12)2-3-6(7)9(10)14/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
ZFHZYHRLZOTGHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


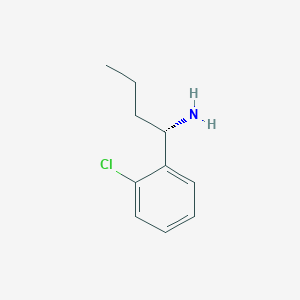
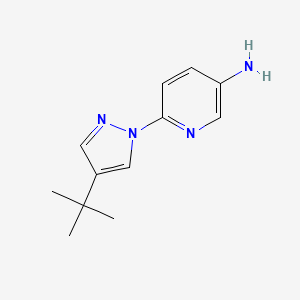


![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)

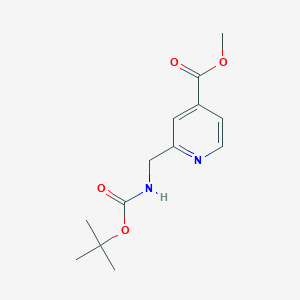

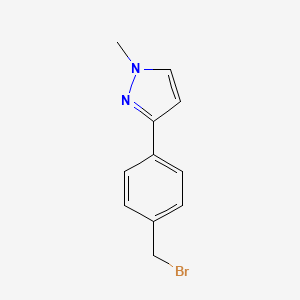
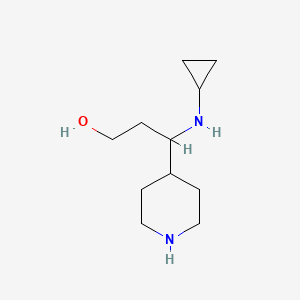
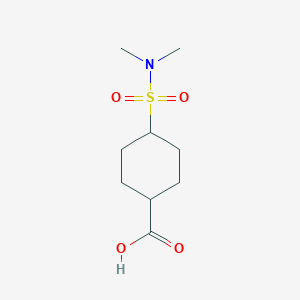
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)

